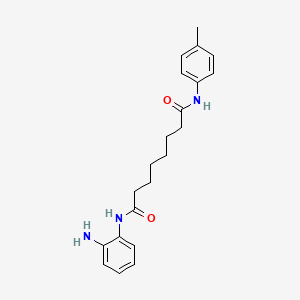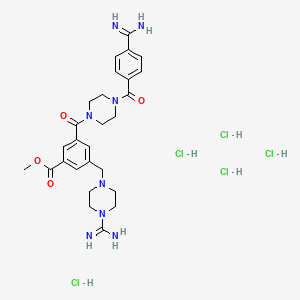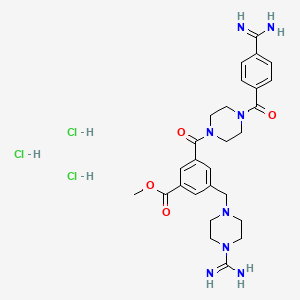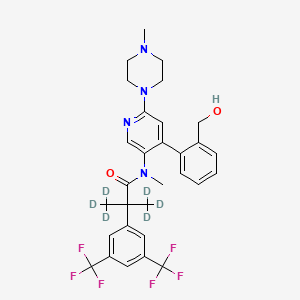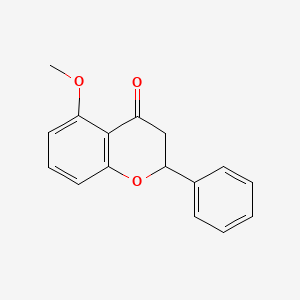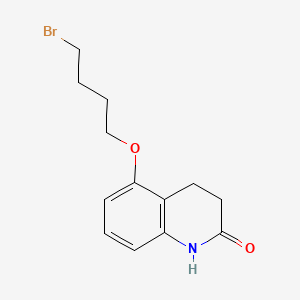
PFI-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PFI-3 is a potent and selective polybromo 1 and SMARCA4 inhibitor (Kd values are 48 and 89 nM respectively). this compound also inhibits SMARCA2. This compound displays 30-fold selectivity over other sub-family branches. This compound accelerates FRAP recovery in cells at a concentration of 1 μM.
Applications De Recherche Scientifique
Stem Cell Maintenance and Differentiation PFI-3 is a potent inhibitor that targets the bromodomains of essential components of the BAF/PBAF complex. This compound has significant implications in stem cell research. Specifically, it affects the differentiation of Embryonic Stem Cells (ESC) and Trophoblast Stem Cells (TSC). This compound has been shown to disrupt stem cell maintenance, leading to deprived stemness and deregulated lineage specification. In trophoblast stem cells, its application markedly enhances differentiation. This underlines a critical function of BAF bromodomains in stem cell maintenance and differentiation and introduces this compound as a versatile chemical probe for studies on acetylation-dependent cellular processes controlled by BAF remodeling complexes (Fedorov et al., 2015).
Bromodomain Inhibition and Cellular Differentiation Further research into this compound has identified it as a potent, acetyl-lysine-competitive, and cell-active inhibitor that binds to specific family VIII bromodomains while displaying significant selectivity across the bromodomain family. This high specificity is attributed to the novel bromodomain binding mode of its phenolic headgroup. This leads to the displacement of water molecules typically retained by most other bromodomain inhibitors. This attribute of this compound has been leveraged in cellular differentiation assays, particularly in adipocyte and myoblast cell differentiation, showcasing its potential as a chemical probe for targeting specific bromodomains involved in various cellular processes (Gerstenberger et al., 2016).
Enhancing Chemotherapeutic Efficacy in Cancer Treatment this compound has also been studied in the context of cancer treatment. Specifically, it has been evaluated for its potential in glioblastoma therapy. The study showed that this compound binds effectively to bromodomains when expressed in glioblastoma cells. It notably enhances the antiproliferative and cell death-inducing effects of temozolomide in sensitive glioblastoma cells and overcomes the chemoresistance in highly resistant cells. Furthermore, this compound has been observed to alter gene expression in glioblastoma cells and potentiates the anticancer effect of temozolomide in animal models, indicating its potential as a novel target in cancer treatment (Yang et al., 2021).
Propriétés
Formule moléculaire |
C19H19N3O2 |
|---|---|
Poids moléculaire |
321.37 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



